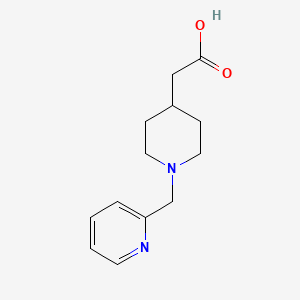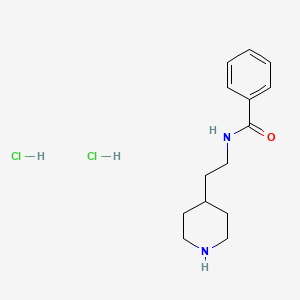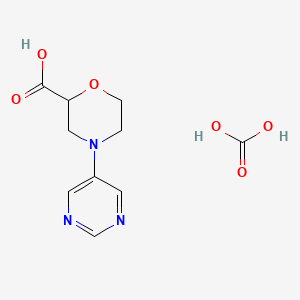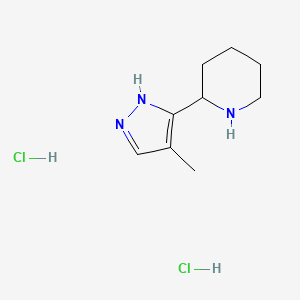
Fmoc-alpha-methyl-DL-methionine
Overview
Description
Molecular Structure Analysis
Fmoc-alpha-methyl-DL-methionine is a modified form of methionine, where the alpha carbon is replaced with a methyl group and the amino group is protected with a Fmoc (9-fluorenylmethoxycarbonyl) group . The molecule contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis
Fmoc-α-Me-Met is believed to act as an inhibitor of enzymes involved in protein folding, such as chaperones. It is believed to bind to the active sites of these enzymes, preventing them from folding proteins.Physical And Chemical Properties Analysis
This compound is a white to off-white powder with a molecular weight of 385.48 g/mol. It has a melting point of 224-226°C and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).Scientific Research Applications
Fmoc-α-Me-Met has been used in a variety of scientific research applications. It has been used as a substrate for peptide synthesis, for the synthesis of other biomolecules such as antibodies and enzymes, and for the synthesis of small molecules. In addition, it has been used in the study of protein folding, in the study of the effects of mutations on protein structure and function, and in the study of protein-protein interactions.
Mechanism of Action
Target of Action
Fmoc-alpha-methyl-DL-methionine is primarily used as a protecting group in peptide synthesis . The specific targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. By protecting the amine groups of amino acids during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.
Advantages and Limitations for Lab Experiments
Fmoc-α-Me-Met has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is easy to synthesize and purify. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, Fmoc-α-Me-Met also has some limitations. It is not soluble in aqueous solutions, making it difficult to use in certain experiments. In addition, it has a relatively short shelf life, making it necessary to store it in a cool, dry place.
Future Directions
There are several potential future directions for the use of Fmoc-α-Me-Met in scientific research. One potential direction is the use of Fmoc-α-Me-Met in the study of protein-protein interactions. It could be used to study the effects of mutations on protein structure and function, as well as to study the effects of mutations on protein-protein interactions. In addition, Fmoc-α-Me-Met could be used to study the effects of post-translational modifications on protein structure and function. Finally, Fmoc-α-Me-Met could be used to study the effects of environmental factors on protein structure and function.
Safety and Hazards
While specific safety and hazard information for Fmoc-alpha-methyl-DL-methionine was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHAVLGYDEOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)


![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)


![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)